Isobutyl Octanoate: A Comprehensive Technical Guide
Isobutyl Octanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical and physical properties of isobutyl octanoate (B1194180). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.
Chemical and Physical Properties
Isobutyl octanoate, also known as 2-methylpropyl octanoate, is the ester formed from the condensation of octanoic acid and isobutanol. It is a fatty acid ester characterized by a fruity odor.[1]
General and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3][4] |
| Molecular Weight | 200.32 g/mol | [1][2][3][4] |
| IUPAC Name | 2-methylpropyl octanoate | [1][2] |
| CAS Number | 5461-06-3 | [1][4] |
| Synonyms | Isobutyl caprylate, n-Octanoic acid isobutyl ester | [1][2] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear liquid | [4] |
| Boiling Point | 231.00 to 232.00 °C @ 760.00 mm Hg | [5] |
| Melting Point | Not available | [6][7] |
| Density | 0.852 to 0.864 g/cm³ @ 25.00 °C | [5] |
| Refractive Index | 1.416 to 1.426 @ 20.00 °C | [5] |
| Flash Point | 93.89 °C (201.00 °F) TCC | [5] |
| Solubility in water | 4.064 mg/L @ 25 °C (estimated) | [5] |
| Solubility in other solvents | Soluble in alcohol | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and determination of key physical properties of isobutyl octanoate.
Synthesis of Isobutyl Octanoate via Fischer Esterification
Principle: Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this case, octanoic acid and isobutanol react in the presence of a strong acid catalyst, typically sulfuric acid, to produce isobutyl octanoate and water. The reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.
Materials:
-
Octanoic acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine octanoic acid and a molar excess of isobutanol (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1-2 hours.[8][9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with water to remove the excess isobutanol and some of the acid.
-
Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[10]
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[10]
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification: Purify the crude isobutyl octanoate by fractional distillation under reduced pressure. Collect the fraction that distills at the expected boiling point.
Determination of Physical Properties
Boiling Point (OECD Guideline 103):
The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[2][3] For the distillation method, the substance is distilled, and the temperature at which the liquid and vapor are in equilibrium at a given pressure is recorded as the boiling point.[4]
Density (ASTM D1475 / ASTM D4052):
The density of liquid isobutyl octanoate can be determined using a pycnometer or a digital density meter.[11][12]
-
Pycnometer Method (ASTM D1475): A precisely known volume of the liquid is weighed at a specific temperature. The density is then calculated by dividing the mass of the liquid by its volume.[11]
-
Digital Density Meter (ASTM D4052): A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid.[12]
Refractive Index (ASTM D1218):
The refractive index is measured using a refractometer, typically an Abbé refractometer.[13][14][15] A drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample. The measurement is temperature-dependent and is usually reported at 20°C.[15]
Solubility in Water:
The solubility of isobutyl octanoate in water can be determined by the flask method. A known amount of the ester is mixed with water in a flask and agitated at a constant temperature until equilibrium is reached. The concentration of the ester in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography. Due to its low expected solubility, a generator column method might also be appropriate.[16][17]
Mandatory Visualizations
Caption: Fischer Esterification workflow for Isobutyl Octanoate synthesis.
Caption: Relationship between molecular structure and physical properties.
References
- 1. oecd.org [oecd.org]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. isobutyl octanoate, 5461-06-3 [thegoodscentscompany.com]
- 6. labproinc.com [labproinc.com]
- 7. labsolu.ca [labsolu.ca]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. atslab.com [atslab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.aip.org [pubs.aip.org]
